molecular formula C15H20O3 B8157847 (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester

(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester

Cat. No.: B8157847
M. Wt: 248.32 g/mol
InChI Key: WURDUFLVBIKLNS-VQHVLOKHSA-N
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Description

(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester is an organic compound belonging to the class of cinnamic acid esters This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester typically involves the esterification of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid with tert-butyl alcohol. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like triethylamine . The reaction is usually carried out at room temperature and monitored using techniques such as FTIR and NMR spectroscopy to confirm the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of (E)-3-(2-Methyl-4-hydroxyphenyl)acrylic acid tert-butyl ester.

    Reduction: Formation of (E)-3-(2-Methyl-4-methoxyphenyl)propan-1-ol.

    Substitution: Formation of (E)-3-(2-Methyl-4-halophenyl)acrylic acid tert-butyl ester.

Scientific Research Applications

(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11-10-13(17-5)8-6-12(11)7-9-14(16)18-15(2,3)4/h6-10H,1-5H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURDUFLVBIKLNS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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